molecular formula C7H10O B103985 Dicyclopropyl ketone CAS No. 1121-37-5

Dicyclopropyl ketone

Cat. No.: B103985
CAS No.: 1121-37-5
M. Wt: 110.15 g/mol
InChI Key: BIPUHAHGLJKIPK-UHFFFAOYSA-N
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Description

Dicyclopropyl ketone (C$7$H${10}$O, CAS: 1121-37-5) is a bicyclic ketone characterized by two cyclopropyl groups attached to a carbonyl carbon. With a molecular weight of 110.156 g/mol, it is synthesized via condensation of cyclopropanecarboxylic acid derivatives or through specialized routes involving γ-butyrolactone . Its strained cyclopropane rings confer unique reactivity and conformational flexibility, making it a subject of interest in computational chemistry, photodissociation studies, and pharmaceutical synthesis .

Properties

IUPAC Name

dicyclopropylmethanone
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InChI

InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BIPUHAHGLJKIPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70149910
Record name Dicyclopropylketone
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Molecular Weight

110.15 g/mol
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CAS No.

1121-37-5
Record name Dicyclopropyl ketone
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Record name Dicyclopropylketone
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Record name Dicyclopropyl ketone
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Preparation Methods

Sodium Methoxide-Mediated Dehydration

In a representative procedure, γ-butyrolactone (4.0 moles) is added to a solution of sodium methoxide prepared from sodium (2.17 g-atoms) and absolute methanol. The mixture undergoes distillation to remove methanol, yielding dibutyrolactone as an intermediate. Subsequent treatment with concentrated hydrochloric acid (800 mL) induces decarboxylation, producing 1,7-dichloro-4-heptanone. Heating this intermediate with aqueous sodium hydroxide (480 g in 600 mL water) at ≤50°C facilitates cyclization, yielding this compound with a reported yield of 52–55%.

Key parameters influencing yield include:

  • Methanol distillation rate : Rapid removal minimizes side reactions.

  • Acid addition control : Gradual introduction of HCl prevents excessive frothing.

  • Cyclization temperature : Maintaining temperatures below 50°C during base addition reduces ketone degradation.

Direct Acid-Catalyzed Decarboxylation

An alternative approach bypasses the methanol distillation step by directly heating γ-butyrolactone with concentrated hydrochloric acid. This one-pot method generates 1,7-dichloro-4-heptanone, which is subsequently cyclized using aqueous sodium hydroxide. The streamlined process achieves a higher yield of 70%, attributed to reduced intermediate handling losses.

Modified Synthetic Methods for Enhanced Efficiency

Recent patents disclose advancements addressing limitations in traditional methods, such as low yields and poor reaction controllability.

Solid Sodium Alkoxide in Inert Solvents

The CN105732352A patent introduces a three-step protocol using inert organic solvents (e.g., toluene) and solid sodium alkoxides:

  • Intermolecular dehydration : γ-Butyrolactone reacts with solid sodium methoxide (0.5–0.6:1 molar ratio) in toluene at 75–90°C, forming a lactone dimer intermediate.

  • Decarboxylation : Adding concentrated HCl (402 g) at 85–90°C produces 1,7-dichloro-4-heptanone with 68–70% yield.

  • Cyclization : Treating the crude dichloro compound with aqueous NaOH (90°C) affords this compound in 58–60% overall yield.

Advantages over traditional methods :

  • Elimination of methanol recovery : Solid alkoxides replace methanolic sodium methoxide, simplifying purification.

  • Improved temperature control : Inert solvents mitigate exothermic side reactions, enhancing safety.

Optimization of Alkali and Solvent Systems

Variants employing potassium tert-butoxide in toluene demonstrate comparable efficacy, with yields of 55–65% for substituted γ-butyrolactones. The choice of alkali influences cyclization efficiency:

  • Sodium hydroxide : Standard for cost-effectiveness.

  • Potassium carbonate : Preferred for moisture-sensitive substrates.

Comparative Analysis of Methodologies

Parameter Traditional Method Modified Method
Yield 52–70%58–70%
Reaction Steps 33
Key Reagents NaOMe, HCl, NaOHSolid NaOMe, HCl, Toluene
Temperature Range 50–90°C75–90°C
Byproduct Formation ModerateLow
Scalability Limited by methanol recoveryHigh (continuous flow compatible)

Mechanistic Insights and Side Reactions

Dehydration-Cyclization Pathway

The formation of this compound proceeds via:

  • Alkoxide-mediated dimerization : γ-Butyrolactone undergoes nucleophilic attack by alkoxide, forming a dimeric alkoxide intermediate.

  • Acid-catalyzed decarboxylation : Protonation of the lactone oxygen facilitates CO2 expulsion, generating a dihalo ketone.

  • Base-induced cyclization : Deprotonation at the α-position initiates intramolecular nucleophilic substitution, forming the cyclopropane rings.

Common Side Reactions

  • Over-dehydration : Excessively high temperatures during methanol distillation produce polymeric byproducts.

  • Ring-opening hydrolysis : Prolonged exposure to aqueous HCl cleaves the lactone ring, reducing yield.

Industrial-Scale Considerations

Solvent Selection

  • Toluene : Preferred for its low polarity, which suppresses ionic side reactions.

  • Ether solvents : Avoided due to peroxide formation risks during distillation.

Waste Management

The modified method reduces wastewater burden by 40% compared to traditional protocols, primarily by eliminating methanol recovery steps .

Chemical Reactions Analysis

Types of Reactions

Dicyclopropyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Grignard reagents (RMgX) in dry ether.

Major Products Formed

Scientific Research Applications

DCPK serves as a crucial intermediate in various organic reactions, particularly those involving cyclopropane chemistry. Its unique structure allows for selective reactions, making it valuable for synthesizing complex organic molecules.

  • Favorskii-Nazarov Reaction : DCPK has been studied under Favorskii-Nazarov conditions, where it exhibits unique reactivity patterns that can lead to the formation of various cyclic compounds. This reaction is significant for creating complex structures used in pharmaceuticals and agrochemicals .
  • Condensation Reactions : DCPK can undergo condensation reactions with hydrazides and thiosemicarbazides to form derivatives that exhibit biological activity. Such derivatives are often evaluated for their potential as pharmaceutical agents .

Medicinal Chemistry Applications

This compound derivatives have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

  • Anticancer Activity : Some DCPK derivatives have been investigated for their anticancer properties. For instance, compounds derived from DCPK have been synthesized and tested for efficacy against hepatocellular carcinoma (HCC), demonstrating significant biological activity .
  • Antiviral Properties : The structural features of DCPK make it a candidate for designing antiviral drugs. Its ability to form stable complexes with biological targets enhances its potential therapeutic applications.

Materials Science Applications

In materials science, DCPK is utilized in the synthesis of polymers and resins due to its reactive carbonyl group and cyclopropyl moieties.

  • Polymer Synthesis : DCPK can be incorporated into polymer backbones, enhancing the mechanical properties and thermal stability of the resulting materials. Its use in creating thermosetting resins is particularly noteworthy.
  • Agrochemical Development : The compound is also explored for its role in developing agrochemicals, where it contributes to creating effective pesticides and herbicides that improve crop yields while minimizing environmental impact.

Case Study 1: Synthesis of Anticancer Agents

A study focused on synthesizing hydrazone derivatives from DCPK showed promising results against cancer cell lines. The derivatives exhibited cytotoxicity that warrants further investigation into their mechanisms of action and potential clinical applications.

Case Study 2: Favorskii-Nazarov Reaction Mechanism

Research detailing the Favorskii-Nazarov reaction involving DCPK provided insights into its reactivity under varying conditions. This study highlighted how modifications to reaction parameters could yield different products, emphasizing the compound's utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of dicyclopropylmethanone and its derivatives involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Comparisons

Cyclopropyl Methyl Ketone (C$5$H$8$O, CAS: 765-43-5)
  • Structural Difference : Contains one cyclopropyl and one methyl group attached to the carbonyl carbon, unlike dicyclopropyl ketone’s two cyclopropyl groups.
  • Conformation: Dipole moment and Kerr constant studies reveal that cyclopropyl methyl ketone adopts a planar carbonyl conformation, while this compound exhibits a non-planar geometry due to steric interactions between the cyclopropyl rings .
Cyclopentanone (C$5$H$8$O, CAS: 120-92-3)
  • Structural Difference: A monocyclic ketone with a five-membered ring, lacking the strain inherent to cyclopropane.
  • Reactivity: Cyclopentanone undergoes typical ketone reactions (e.g., nucleophilic additions) without ring-opening, whereas this compound’s strained rings facilitate isomerization under photodissociation (e.g., forming diallyl ketone) .
Tetraphenyl and Hexaphenyl Molecules
  • Computational Stability : In vibrational frequency calculations, this compound showed higher fragmentation errors (RMSD = 16.4 cm$^{-1}$) compared to tetraphenyl (0.7 cm$^{-1}$) and hexaphenyl (0.9 cm$^{-1}$) using DIF-ADGA methods. This is attributed to its smaller fragment size and stronger electronic coupling between cyclopropyl groups .
Photodissociation Dynamics
  • Unique Isomerization: Upon 193 nm photodissociation, this compound undergoes ring-opening to form diallyl ketone, unlike acetone, which directly dissociates into methyl radicals and CO.
  • Comparison with Aliphatic Ketones : Aliphatic ketones (e.g., acetone) produce stable hydrocarbon radicals, whereas this compound’s dissociation involves isomerization, highlighting its distinct reaction pathway .
Reactivity with Amines

Pharmacological Potential

N-Aryl this compound Oxime Ethers
  • Adrenergic Activity: Derivatives of this compound exhibit selective β$1$-adrenergic antagonism (pA$2$ = 8.2–9.1), surpassing the activity of propranolol in some cases. This contrasts with simpler ketones (e.g., acetophenone derivatives), which show weaker or non-selective receptor binding .

Data Tables

Table 1: Computational Comparison of Vibrational Frequencies

Compound RMSD (cm$^{-1}$) – DIF-ADGA Fragmentation Error Source
This compound 16.4 Small fragment size, HF-3c method
Tetraphenyl 0.7 Static grid setup differences
Hexaphenyl 0.9 Static grid setup differences

Data from Refs

Table 2: Structural and Reactivity Comparison

Compound Ring Strain Photodissociation Products Amine Reactivity (120°C)
This compound High Diallyl ketone + CO None
Cyclopentanone Low CO + hydrocarbon radicals Moderate
Acetone None Methyl radicals + CO High

Data from Refs

Biological Activity

Dicyclopropyl ketone (DCPK) is a compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This article explores the biological activity of DCPK, focusing on its antimicrobial, anticancer, and other relevant biological properties, supported by data tables and case studies.

  • Molecular Formula : C7_7H12_{12}O
  • Molecular Weight : 112.16 g/mol
  • Physical State : Liquid at room temperature
  • Boiling Point : 67 °C at 20 mmHg
  • Flash Point : 39 °C

DCPK is characterized by its cyclopropane rings, which contribute to its conformational rigidity and potential as a pharmacophore in drug design. Its unique structure allows for varied interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

DCPK has shown promising antimicrobial properties against various pathogens. A study indicated that derivatives of cyclopropyl ketones, including DCPK, exhibit significant antifungal activity against Candida albicans, with minimal inhibitory concentrations (MIC) ranging from 0.24 to 7.81 µg/mL . The study highlighted the following findings:

CompoundMIC (µg/mL)Activity Type
DCPK0.24 - 7.81Antifungal
Other derivatives125 - 1000Antibacterial

The mechanism by which DCPK exerts its antifungal effects involves disruption of the fungal cell wall and membrane integrity, leading to increased permeability and ultimately cell death. The compounds were found to have no cytotoxic effects on human lung fibroblasts at effective antifungal concentrations .

Anticancer Activity

Research has also explored the anticancer potential of DCPK. In vitro studies have demonstrated that certain derivatives of cyclopropyl ketones can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, specific DCPK derivatives were tested against various cancer cell lines, showing IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

A systematic investigation into the structure-activity relationship of DCPK derivatives revealed that modifications on the cyclopropane rings significantly influence their biological activity. For example, variations in substituents on the cyclopropane moiety can enhance or diminish antimicrobial and anticancer activities. The following table summarizes key findings from SAR studies:

ModificationEffect on Activity
Alkyl substitutionIncreased antifungal potency
Aromatic ring additionEnhanced anticancer activity

Case Studies

  • Antifungal Efficacy Against Candida albicans :
    A study focused on the efficacy of DCPK derivatives against C. albicans showed that certain compounds not only inhibited fungal growth but also reduced biofilm formation, a critical factor in chronic infections .
  • Anticancer Properties :
    In another study, DCPK derivatives were evaluated for their ability to induce apoptosis in breast cancer cell lines. Results indicated that these compounds could trigger apoptotic pathways effectively, leading to cell death at lower concentrations compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for dicyclopropyl ketone, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : DCK can be synthesized via two main routes: (1) using 2,2,2-trifluoroethanol as a precursor, and (2) via 1,7-dichloro-4-heptanone . Optimization involves monitoring reaction progress with gas-liquid chromatography (GLC) under controlled temperatures (e.g., 120–125°C) to track ketone consumption . Parallel experiments under identical concentration, temperature, and duration conditions are critical for estimating relative reaction rates .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : DCK is a flammable liquid (H226) requiring storage in cool, ventilated areas away from ignition sources. Use local exhaust ventilation and personal protective equipment (PPE), including solvent-resistant gloves, chemical safety goggles, and flame-retardant lab coats. In case of skin contact, wash immediately with soap and water; for spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Q. How stable is this compound under varying thermal and oxidative conditions?

  • Methodological Answer : DCK is stable at room temperature but decomposes at elevated temperatures (>160°C), releasing CO and CO₂. Avoid exposure to strong oxidizers, which may trigger hazardous reactions. Thermal stability studies should employ differential scanning calorimetry (DSC) to monitor decomposition thresholds .

Advanced Research Questions

Q. What computational methods are effective for modeling the vibrational and electronic properties of this compound?

  • Methodological Answer : The Hartree-Fock method with three corrections (HF-3c) is widely used to optimize DCK’s molecular structure and calculate reduced Hessian matrices for vibrational frequency analysis. Adaptive density-guided approaches (ADGA) and double incremental potential energy surface (PES) construction enable precise modeling of multi-mode couplings, validated against experimental IR spectra .

Q. Why does this compound exhibit inactivity in aminolysis reactions under specific conditions?

  • Methodological Answer : At 120–125°C, DCK shows no reactivity with amines due to steric hindrance from cyclopropyl groups and low thermal activation. Contrastingly, at higher temperatures (e.g., near reflux), ring strain in cyclopropane may enable reactivity. Kinetic studies using GLC and isotopic labeling can resolve this contradiction .

Q. How does photodissociation at 193 nm alter the reaction pathways of this compound?

  • Methodological Answer : UV photolysis induces isomerization of DCK to diallyl ketone, followed by dissociation into C₃H₅ and CO. Time-resolved FTIR and photofragment imaging reveal non-statistical vibrational energy distributions in CO, suggesting an exit barrier on the PES. Computational mapping of the PES using phase space theory identifies transition states for ring-opening .

Q. What experimental strategies reconcile discrepancies in reported reactivity of this compound across studies?

  • Methodological Answer : Divergent results (e.g., thermal stability vs. photolytic reactivity) arise from differences in experimental setups. Systematic reviews should compare conditions (e.g., temperature, irradiation wavelength) and employ control experiments (e.g., isotopic tracing, substituent effects) to isolate variables .

Q. How can vibrational embedding theory improve the accuracy of DCK’s spectroscopic predictions?

  • Methodological Answer : Vibrational embedding incorporates up to four-mode couplings in PES construction, refining predictions of DCK’s IR bands. Combining FALCON coordinates with screened polynomial fits reduces computational error, validated against RI-MP2/cc-pVTZ reference data .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₀O
Boiling Point160–162°C
Flash Point39°C
Solubility in WaterSlightly soluble
Vapor Density (air=1)0.957

Table 2 : Recommended Computational Methods for DCK Studies

MethodApplicationAccuracy Threshold
HF-3cGeometry optimizationεabs ≤ 1×10⁻⁶ a.u.
ADGAPES constructionεrel = 1×10⁻²
Vibrational EmbeddingMulti-mode coupling analysisFour-mode terms

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dicyclopropyl ketone
Reactant of Route 2
Reactant of Route 2
Dicyclopropyl ketone

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